N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide
Description
N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a benzylsulfonyl group and a cyclopropane carboxamide moiety bearing dichloroethenyl and dimethyl substituents. The thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, which is known to confer bioactivity such as antimicrobial, anti-inflammatory, and anticancer properties . The dichloroethenyl substituent may contribute to increased lipophilicity and reactivity, while the dimethylcyclopropane carboxamide provides steric constraints that could influence conformational stability and receptor interactions.
Properties
Molecular Formula |
C17H17Cl2N3O3S2 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O3S2/c1-17(2)11(8-12(18)19)13(17)14(23)20-15-21-22-16(26-15)27(24,25)9-10-6-4-3-5-7-10/h3-8,11,13H,9H2,1-2H3,(H,20,21,23) |
InChI Key |
UMUIAMPZRNLXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide involves multiple stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents like LiAlH4 or NaBH4, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced derivatives with different functional groups .
Scientific Research Applications
N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
- Thiadiazole vs. Hydrazinecarboxamide (Compound 4): While the target compound uses a thiadiazole core, Compound 4 employs a semicarbazone-linked imidazole and benzodioxole. The benzylsulfonyl group in the target compound may enhance solubility compared to the lipophilic benzodioxole in Compound 4 .
- Thiazolo-pyrimidine Derivatives (11a/b): These compounds feature fused thiazole-pyrimidine systems with electron-withdrawing substituents (e.g., cyano groups). The target compound’s dichloroethenyl group introduces halogen-mediated bioactivity, similar to the chloro substituents in triazine derivatives .
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
- The dichloroethenyl group in the target compound may exhibit distinct ^1H NMR signals (δ ~6.0–6.5) compared to Compound 11a’s benzylidene protons (δ 7.94) .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclopropane carboxamide formation, thiadiazole ring closure, and sulfonylation. Key steps include:
- Temperature control : Reactions often require precise heating (e.g., reflux in ethanol or DMF) to stabilize intermediates .
- Reagents : Sodium hydride or similar bases are used for deprotonation, while benzylsulfonyl chloride introduces the sulfonyl group .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm) and cyclopropane carbons (δ 25–35 ppm) .
- IR spectroscopy : Bands at ~1,650 cm⁻¹ (C=O stretch) and ~1,150 cm⁻¹ (S=O stretch) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 500–550) validate the molecular formula .
Q. How do functional groups influence the compound’s reactivity?
- Thiadiazole ring : Participates in nucleophilic substitution due to electron-deficient nitrogen atoms .
- Cyclopropane : Strain energy enhances reactivity in ring-opening reactions .
- Dichloroethenyl group : Acts as a leaving group in cross-coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Use Design of Experiments (DoE) to systematically vary parameters:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .
- Real-time monitoring : Employ TLC or inline IR to track intermediate formation . Example: A 15% yield increase was achieved by adjusting DMF-to-reactant ratios (3:1 v/w) and maintaining 60°C for 8 hours .
Q. How should researchers resolve contradictions in spectral data?
- Case study : If NMR suggests a benzylsulfonyl group but IR lacks S=O stretches, consider:
- Alternative characterization : X-ray crystallography or 2D NMR (e.g., HSQC) to confirm connectivity .
- Impurity analysis : LC-MS may detect byproducts (e.g., desulfonated derivatives) .
Q. What strategies are effective for studying the compound’s mechanism of action?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with thiol groups) using software like AutoDock .
- Isotopic labeling : Introduce ¹⁴C or ³H labels to track metabolic pathways .
- Kinetic studies : Measure reaction rates with varying pH (4–10) to identify protonation-dependent mechanisms .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental solubility data?
- Experimental validation : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
- Computational refinement : Adjust COSMO-RS parameters to account for hydrogen bonding with the cyclopropane moiety .
Experimental Design Considerations
Q. What controls are critical for biological activity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
